molecular formula C11H19NO3 B13449042 tert-butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 2982738-99-6

tert-butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B13449042
CAS No.: 2982738-99-6
M. Wt: 213.27 g/mol
InChI Key: DTJRCUVAZKZMKW-JVHMLUBASA-N
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Description

tert-Butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[311]heptane-6-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group

Properties

CAS No.

2982738-99-6

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1S,5R)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-8(12)6-9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9?

InChI Key

DTJRCUVAZKZMKW-JVHMLUBASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@H]1CC(C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CC(C2)O

Origin of Product

United States

Chemical Reactions Analysis

tert-Butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using appropriate nucleophiles.

Scientific Research Applications

tert-Butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which is relevant for the treatment of type 2 diabetes . The compound’s unique structure allows it to bind effectively to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

tert-Butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate can be compared with other similar compounds, such as:

These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The unique combination of the tert-butyl ester group and the bicyclic framework in this compound contributes to its distinct chemical and biological properties.

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